Enhanced Quantification Accuracy via SIL-IS: Recovery, Precision, and Sensitivity in Complex Oil Matrices
In a validated UPLC-MS/MS method for detecting capsaicinoids in edible and crude vegetable oils, (E/Z)-Capsaicin-d3 was employed as the internal standard alongside dihydrocapsaicin-d3 [1]. The method achieved quantitative recoveries of 92.9%–105% with relative standard deviations (RSD) below 5% (n=6), demonstrating high accuracy and precision that would be unattainable with a non-isotopic internal standard in this complex lipid matrix [1].
| Evidence Dimension | Method accuracy (recovery) and precision (RSD) with SIL-IS |
|---|---|
| Target Compound Data | Recovery: 92.9%–105%; RSD <5% (n=6); LOD: 0.15 µg/kg; LOQ: 0.5 µg/kg |
| Comparator Or Baseline | Non-isotopic internal standard (e.g., phenacetin) would exhibit differential matrix effects and incomplete compensation in lipid matrices; no direct quantitative comparison provided in source. |
| Quantified Difference | Achieved recovery within ±7.1% of nominal; RSD <5% |
| Conditions | RP-UPLC-ESI-MS/MS; liquid-liquid extraction + SPE; edible/crude vegetable oil matrix; linear range 0.5–40 µg/kg |
Why This Matters
This level of quantitative performance in complex lipid matrices validates (E/Z)-Capsaicin-d3 as essential for regulatory-compliant food authenticity testing and adulteration detection.
- [1] Zhou C, et al. Fast simultaneous determination of capsaicin, dihydrocapsaicin and nonivamide for detecting adulteration in edible and crude vegetable oils by UPLC-MS/MS. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2018;35(8):1447-1452. PMID: 29601258. View Source
